molecular formula C11H17N3S B2495519 N-(tert-butyl)-N'-(4-pyridinylmethyl)thiourea CAS No. 866009-89-4

N-(tert-butyl)-N'-(4-pyridinylmethyl)thiourea

Cat. No. B2495519
CAS RN: 866009-89-4
M. Wt: 223.34
InChI Key: BKTLPDABOIZVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-N'-(4-pyridinylmethyl)thiourea (also known as PTU) is a chemical compound that has been widely used in scientific research due to its unique properties. PTU is a thiourea derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.

Scientific Research Applications

Herbicide Development

The structure of N-(tert-butyl)-N'-4-pyridinylmethylthiourea is related to thiourea herbicides. For example, a study on (E)-5-tert-Butyl-1-cinnamoylthiobiuret, a thiourea herbicide, reveals its crystal structure and interaction through hydrogen bonds, highlighting the potential of thiourea derivatives in herbicide development (Xue, Chai, Guo, & Wang, 2006).

Insecticidal Properties

Thiourea derivatives, including those similar to N-(tert-butyl)-N'-(4-pyridinylmethyl)thiourea, have shown high insecticidal and acaricidal activity. The development of radiosynthesis procedures for such compounds further emphasizes their significance in pest control applications (Knox, Toia, & Casida, 1992).

Anticancer Research

Research into thiourea derivatives for drug development, particularly in anticancer applications, has been promising. For instance, the synthesis and virtual screening of a bis-(4-(tert-butyl)-N-(methylcarbamothioyl) benzamide)-Iron (III) complex as an anticancer candidate showcases the role of metal complexes in enhancing drug efficacy and selectivity (Ruswanto, Wulandari, Mardianingrum, & Cantika, 2021).

Catalysis in Organic Reactions

Thioureas, including this compound, are also explored for their catalytic effects in organic reactions. A study on the catalytic effect of thiourea on the oxidative cyanation of N-aryltetrahydroisoquinolines demonstrates its potential as an organocatalyst, opening new avenues for chemical transformations (Ullah et al., 2019).

Material Science and Chemistry

The application of thiourea derivatives extends into material science, where their coordination behavior with metals is of interest for developing new materials with enhanced properties. A survey of crystal structures and biological activities of platinum group metal complexes containing N-acylthiourea ligands highlights this aspect, showing the versatile coordination behavior and potential medicinal applications of these compounds (Lapasam & Kollipara, 2020).

properties

IUPAC Name

1-tert-butyl-3-(pyridin-4-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S/c1-11(2,3)14-10(15)13-8-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTLPDABOIZVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.